molecular formula C19H16F2N2O2S B2648001 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1286704-10-6

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B2648001
CAS RN: 1286704-10-6
M. Wt: 374.41
InChI Key: AYCYOZLOWPFXSP-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-2-yl group, a piperidin-1-yl group, and a 2,6-difluorophenyl group. The presence of these groups could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the functional groups present in the molecule. For instance, the piperidine group could potentially undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the functional groups present in the molecule. For instance, the presence of a piperidine group could potentially make the compound basic .

Scientific Research Applications

The chemical compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,6-difluorophenyl)methanone, while not directly mentioned in the available literature, falls into categories of compounds that have been widely researched for their diverse biological and pharmacological activities. Benzothiazole and its derivatives, along with piperidine-based compounds, have been studied extensively in various fields of medicinal chemistry. This review will focus on the scientific research applications of related compounds to infer potential applications of the specified chemical.

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are a significant class of heterocyclic compounds known for their varied biological activities. They have been explored for anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. Such compounds are considered crucial scaffolds in medicinal chemistry due to their structural versatility and pharmacological potentials. Benzothiazole derivatives have been synthesized and evaluated for their effectiveness in treating numerous diseases and disorders, highlighting their importance in drug discovery and development (Bhat & Belagali, 2020).

Piperidine-Based Compounds in Drug Development

Piperidine, a six-membered ring with one nitrogen atom, is another fundamental scaffold in the design of new drugs. It has been incorporated into various pharmacologically active molecules, exhibiting a wide range of activities such as CNS agents, cardiovascular agents, and antidiabetic agents. The structural motif of piperidine is crucial for binding to biological targets, enhancing the drug's efficacy and selectivity. Piperidine derivatives have been utilized in creating novel central nervous system (CNS) acting drugs, showcasing their therapeutic potential in addressing CNS disorders, which is indicative of the breadth of applications for compounds containing piperidine structures (Saganuwan, 2017).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some compounds containing a benzothiazole group have been found to have anti-inflammatory properties .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-13-4-3-5-14(21)17(13)18(24)23-10-8-12(9-11-23)25-19-22-15-6-1-2-7-16(15)26-19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCYOZLOWPFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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